(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine
Description
This compound is a Schiff base derivative featuring a nitro-substituted phenyl core, a (2,3-dichlorophenyl)sulfanyl substituent, and a methoxyamine group in the E-configuration. Its structure combines electron-withdrawing (nitro, dichloro) and electron-donating (methoxy) groups, creating a unique physicochemical profile. Such hybrids are often explored in medicinal and agrochemical research due to their ability to interact with enzymes or receptors .
Properties
IUPAC Name |
(E)-1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-7-10(18(19)20)5-6-12(9)22-13-4-2-3-11(15)14(13)16/h2-8H,1H3/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQLDZCAHXRBIR-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has a molecular formula of C16H15Cl2N3O2S and a molecular weight of approximately 357.2 g/mol . Its structure features a methoxy group, a sulfanyl moiety, and a nitrophenyl ring, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains including Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The compound's action includes inhibition of biofilm formation, which is critical in treating persistent infections caused by these pathogens .
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- Cell Lines Tested : In vitro studies demonstrated cytotoxic effects against various human cancer cell lines, including leukemia and solid tumors. The compound showed promising results with GI50 values in the nanomolar range, indicating potent growth inhibition .
- Mechanism of Action : The activity is attributed to its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells. This inhibition leads to apoptosis in cancer cells .
Study 1: Antimicrobial Evaluation
In a comprehensive study evaluating novel hybrid compounds, this compound was tested alongside other derivatives. The results indicated that this compound was among the most effective in inhibiting bacterial growth and biofilm formation, suggesting its potential as a therapeutic agent in infectious diseases .
Study 2: Anticancer Efficacy
Another study focused on the compound's effects on human tumor cell lines revealed that it significantly inhibited cell proliferation. The mechanism was linked to the disruption of folate metabolism within cancer cells, leading to increased rates of apoptosis .
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Yes |
| Staphylococcus epidermidis | 0.24 | 0.26 | Yes |
Table 2: Anticancer Activity Overview
| Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|
| CCRF-CEM (Leukemia) | <10 | DHFR Inhibition |
| A431 (Carcinoma) | <20 | Induction of Apoptosis |
Comparison with Similar Compounds
Structural Insights :
- The target compound’s 2,3-dichlorophenylsulfanyl group distinguishes it from analogues with 2,6-dichloro (e.g., ) or 4-chloro (e.g., ) substitution. The ortho/meta-Cl arrangement may enhance steric hindrance and π-π stacking compared to para-substituted derivatives.
- The 5-nitro group introduces strong electron-withdrawing effects, contrasting with trifluoromethylpyridinyl (electron-withdrawing) or methoxy (electron-donating) groups in analogues .
Physicochemical Properties
Comparative data on key properties:
*Predicted using group contribution methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
